REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:8]([CH3:9])[CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][CH2:4][N:3]1[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21].[H][H]>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH3:9][CH:8]1[CH:2]([CH3:1])[N:3]([C:20]([O:22][C:23]([CH3:25])([CH3:24])[CH3:26])=[O:21])[CH2:4][CH2:5][NH:6][CH2:7]1 |f:3.4.5|
|
Name
|
1-3
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
CC1N(CCN(CC1C)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
256 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 1-4
|
Name
|
|
Type
|
|
Smiles
|
CC1CNCCN(C1C)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |